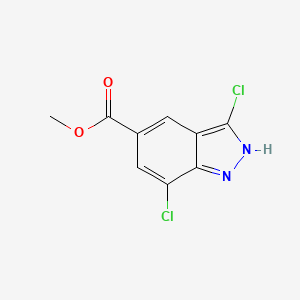![molecular formula C9H18N2 B12279011 3-Propyl-3-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B12279011.png)
3-Propyl-3-azabicyclo[3.1.1]heptan-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Propyl-3-azabicyclo[3.1.1]heptan-6-amine is a bicyclic amine compound with a unique structure that includes a nitrogen atom within a bicyclo[3.1.1]heptane framework.
Preparation Methods
The synthesis of 3-Propyl-3-azabicyclo[3.1.1]heptan-6-amine typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been developed to provide a scalable approach to the compound . The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled temperatures and pressures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-Propyl-3-azabicyclo[3.1.1]heptan-6-amine undergoes various chemical reactions, including:
Scientific Research Applications
3-Propyl-3-azabicyclo[3.1.1]heptan-6-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Propyl-3-azabicyclo[3.1.1]heptan-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrogen atom within the bicyclic structure can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity . This compound can modulate the function of neurotransmitter receptors, making it a potential candidate for neurological drug development .
Comparison with Similar Compounds
3-Propyl-3-azabicyclo[3.1.1]heptan-6-amine can be compared with other similar compounds, such as:
3-Propyl-3-azabicyclo[3.1.1]heptan-6-one: This compound has a ketone group instead of an amine group, leading to different chemical reactivity and applications.
6-Azabicyclo[3.1.1]heptanes: These compounds are analogs with different substituents, affecting their biological activity and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the amine group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C9H18N2 |
|---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
3-propyl-3-azabicyclo[3.1.1]heptan-6-amine |
InChI |
InChI=1S/C9H18N2/c1-2-3-11-5-7-4-8(6-11)9(7)10/h7-9H,2-6,10H2,1H3 |
InChI Key |
ZQMOVDOMWQBNPG-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CC2CC(C1)C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


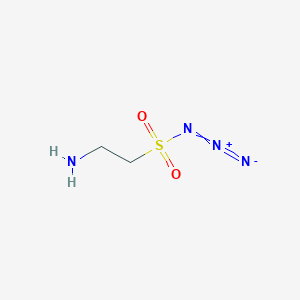
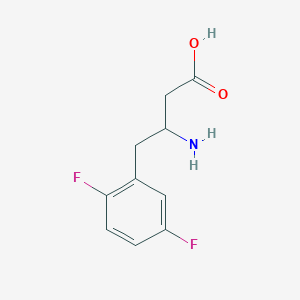
![1-[(tert-butoxy)carbonyl]-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B12278950.png)
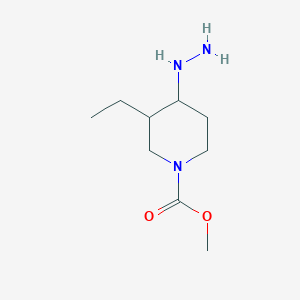
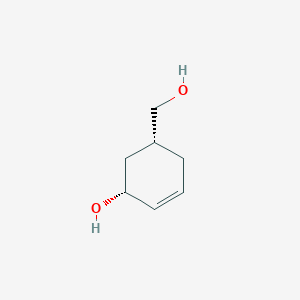
![3-Fluoro-4-({6-phenyl-2-azaspiro[3.3]heptan-2-yl}methyl)benzonitrile](/img/structure/B12278971.png)

![[(4R,5S)-2,2,5-trimethyl-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate](/img/structure/B12278988.png)
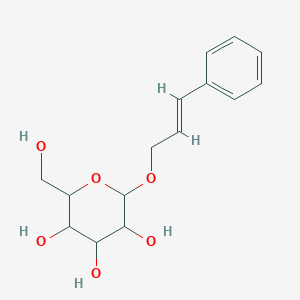

![N-hydroxy-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B12279000.png)
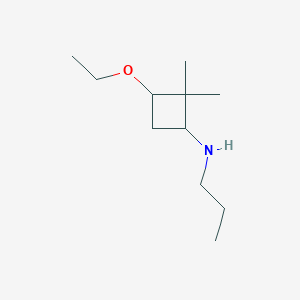
![Dimethyl (S)-2-[Bis(Boc)amino]pentanedioate](/img/structure/B12279015.png)
